2-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide
Beschreibung
Eigenschaften
Molekularformel |
C18H16N8O |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2-(5-methyltetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H16N8O/c1-13-22-23-24-26(13)17-5-3-2-4-16(17)18(27)21-15-8-6-14(7-9-15)10-25-12-19-11-20-25/h2-9,11-12H,10H2,1H3,(H,21,27) |
InChI-Schlüssel |
XXJFNZBWMSOSQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Benzamide Core Formation
The synthesis begins with the preparation of the benzamide backbone. N-[4-(aminomethyl)phenyl]benzamide is synthesized via a Schotten-Baumann reaction, where 4-aminobenzylamine reacts with benzoyl chloride in a biphasic system (water/dichloromethane) under basic conditions (pH 10–12). Yields typically exceed 85%.
Triazolemethyl Group Installation
The 1H-1,2,4-triazol-1-ylmethyl group is appended through a nucleophilic substitution reaction. 4-(chloromethyl)phenylbenzamide reacts with 1H-1,2,4-triazole in acetonitrile under reflux (80°C, 12 h) with potassium carbonate as a base. This step yields 65–78% of the final product.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzamide formation | Benzoyl chloride, NaOH, H₂O/CH₂Cl₂ | 85–90 | ≥98% |
| Tetrazole cyclization | NaN₃, Et₃N·HCl, DMF, MW (120°C, 3 h) | 70–90 | ≥95% |
| Triazole substitution | 1H-1,2,4-triazole, K₂CO₃, CH₃CN, reflux | 65–78 | ≥97% |
Microwave-Assisted One-Pot Synthesis
Streamlined Methodology
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alkyne Functionalization
The benzamide core is modified with a propargyl group via nucleophilic substitution (propargyl bromide, K₂CO₃, DMF, 50°C, 6 h).
Triazole Formation
The alkyne intermediate undergoes CuAAC with 1H-1,2,4-triazole-1-azide in the presence of CuSO₄·5H₂O and sodium ascorbate (room temperature, 12 h). This "click chemistry" step achieves 85–92% yield with high regioselectivity.
Reaction Scheme:
Diazotization and Coupling Strategy
Diazonium Salt Preparation
4-(1H-1,2,4-triazol-1-ylmethyl)aniline is diazotized using NaNO₂ and HCl (0–5°C, 1 h), forming a reactive diazonium salt.
Tetrazole Coupling
The diazonium salt reacts with 2-cyano-5-methylbenzamide in ethanol containing sodium acetate. The reaction proceeds via a Meerwein arylation mechanism, yielding the target compound in 60–70% yield.
Comparative Analysis of Methods
| Method | Key Advantage | Yield Range (%) | Time Required | Scalability |
|---|---|---|---|---|
| Multi-Step Condensation | High purity, established protocol | 65–90 | 24–48 h | Industrial |
| Microwave-Assisted | Rapid, energy-efficient | 70–75 | 2–4 h | Lab-scale |
| CuAAC | High regioselectivity | 85–92 | 12–18 h | Pilot-scale |
| Diazotization | Low-cost reagents | 60–70 | 6–8 h | Lab-scale |
Mechanistic Insights and Optimization
Analyse Chemischer Reaktionen
Substitution Reactions
The benzamide core and heterocyclic substituents enable nucleophilic substitution. Key examples include:
-
Triazole Alkylation : The triazole’s nitrogen atoms can undergo alkylation with reagents like methyl iodide or benzyl bromide under basic conditions (e.g., NaH in DMF).
-
Tetrazole Functionalization : The tetrazole ring participates in SNAr reactions, particularly at the 5-methyl position, when activated by electron-withdrawing groups .
Table 1: Substitution Reaction Conditions
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | NaH, DMF, 60°C, 12h | N-methylated triazole derivative | 75% |
| 4-Nitrobenzyl bromide | K₂CO₃, DMSO, 80°C, 8h | Tetrazole-C-linked nitrobenzyl adduct | 68% |
Cycloaddition Reactions
The tetrazole moiety undergoes [3+2] cycloaddition with alkynes or nitriles, forming fused heterocycles. Copper-catalyzed click chemistry is particularly effective for triazole formation:
Oxidation and Reduction
-
Oxidation : The triazole’s methylene group (-CH₂-) oxidizes to a carbonyl using KMnO₄ or RuO₄, yielding a ketone derivative.
-
Reduction : The benzamide’s nitro groups (if present) reduce to amines using H₂/Pd-C or LiAlH₄ .
Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the benzamide’s aromatic ring. For example:
Acid/Base-Mediated Rearrangements
Under acidic conditions, the tetrazole ring can undergo Dimroth rearrangement, interchanging substituents between nitrogen atoms .
Table 2: Comparative Reactivity of Similar Compounds
| Compound | Key Reaction | Unique Feature |
|---|---|---|
| 3,4-Dimethoxy-N-[4-(triazolyl)phenyl]benzamide | Electrophilic aromatic substitution | Enhanced electron density from methoxy |
| Benzotriazole derivatives | Photolytic decomposition | UV-induced ring cleavage |
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Research has demonstrated that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
Studies have shown that derivatives of tetrazole and triazole compounds possess antimicrobial properties. For instance, a related compound was evaluated for its efficacy against pathogenic bacteria and fungi, indicating broad-spectrum antimicrobial activity . This suggests that 2-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide may also exhibit similar properties.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death . Such findings highlight its potential as a therapeutic agent in cancer treatment.
Receptor Antagonism
The compound has been identified as a potential antagonist for specific receptors, including the P2Y14 receptor. Structure-guided modifications have been employed to enhance binding affinity and selectivity towards this receptor . Molecular dynamics simulations have confirmed favorable interactions between the compound and the receptor, supporting its application in drug design targeting this pathway.
Case Studies
Several studies have documented the applications and effects of similar compounds:
Wirkmechanismus
The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes and receptors, inhibiting or activating their functions.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several antifungal and antimicrobial agents. Key comparisons include:
PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide)
- Similarities: Both compounds incorporate a benzamide backbone and a 1,2,4-triazole-methyl group. The triazole moiety is critical for inhibiting fungal CYP51A1 (lanosterol 14α-demethylase), a target for azole antifungals .
- Differences : PC945 includes a piperazine linker and a dioxolane ring, enhancing solubility and bioavailability for inhaled administration. The target compound’s tetrazole group may alter electronic properties and binding kinetics compared to PC945’s fluorophenyl groups .
Terconazole (cis-1-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-1-(methylethyl) piperazine)
N-(5-((1H-1,2,4-Triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-2-chlorobenzamide (1a)
- Similarities : A benzamide-thiazole-triazole hybrid, structurally analogous in combining heterocycles for enhanced bioactivity.
- Differences : The tert-butylthiazol group in 1a likely increases lipophilicity, contrasting with the target compound’s phenyl-tetrazole system .
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
- Triazole-Methyl Group: Enhances metabolic resistance compared to non-methylated analogs, as seen in PC945’s prolonged activity .
Q & A
Q. How to design a robust in vitro assay for enzyme inhibition studies?
- Methodology :
- Enzyme source : Use recombinant human enzymes (e.g., α-glucosidase) to avoid interspecies variability.
- Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Controls : Include vehicle (DMSO ≤1%) and reference inhibitors (e.g., miglitol) .
Q. What in vivo models are appropriate for evaluating pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
